4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-12-10-14(4-5-15(12)20-3)21(18,19)16-11-13-6-8-17(2)9-7-13/h4-5,10,13,16H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYCPYSJJJFDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the piperidine moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the benzenesulfonamide is reacted with 1-methylpiperidine in the presence of a suitable base.
Final modifications: Any additional functional groups can be introduced through further reactions, such as alkylation or acylation, depending on the desired final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Reaction Types
The compound undergoes reactions typical of sulfonamides, including oxidation, reduction, and substitution.
| Reaction Type | Key Features |
|---|---|
| Oxidation | Conversion of sulfonamide to sulfoxide/sulfone; methoxy group may oxidize |
| Reduction | Cleavage of sulfonamide to amine; hydrogenation of aromatic ring |
| Substitution | Electrophilic aromatic substitution (e.g., nitration, halogenation) |
Common Reagents and Conditions
Reactions involve standard reagents for sulfonamide chemistry.
| Reaction | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, peracids | Acidic/neutral aqueous medium |
| Reduction | LiAlH₄, catalytic hydrogenation | Anhydrous solvent (e.g., THF) |
| Substitution | H₂SO₄, HNO₃ (for nitration) | Strong acid catalysts (e.g., H₂SO₄) |
Major Products
The products depend on the reaction pathway:
-
Oxidation : Formation of sulfoxides or sulfones (e.g., ).
-
Reduction : Conversion of sulfonamide to amine (e.g., ).
-
Substitution : Introduction of electrophiles (e.g., nitro groups) at activated aromatic positions .
Mechanistic Insights
The sulfonamide group () is central to the compound’s reactivity:
-
Oxidation : The sulfonamide sulfur undergoes oxidation to form sulfoxides or sulfones, depending on the oxidizing agent’s strength.
-
Reduction : The sulfonamide bond cleaves under strong reducing conditions, yielding amines.
-
Substitution : The methoxy group directs electrophilic substitution to meta positions, while the sulfonamide group deactivates the ring .
Scientific Research Applications
Antitumor Properties
Recent studies have indicated that this compound exhibits significant antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism of action involves the induction of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. This process is mediated through the modulation of the KEAP1-NRF2-GPX4 axis, leading to increased levels of reactive oxygen species (ROS) which contribute to tumor cell death.
Key Findings:
- IC50 Values: The compound demonstrated IC50 values in the micromolar range against tumor cells.
- Mechanism: Induction of ferroptosis via NRF2 inhibition.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, showing efficacy against several bacterial strains. Its activity is particularly noted against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The presence of electron-donating groups in its structure enhances its antibacterial activity.
Antimicrobial Efficacy:
- Staphylococcus aureus: Significant inhibition observed.
- Escherichia coli: Moderate antibacterial effects recorded.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
In Vivo Studies
Animal models treated with this compound showed promising results, with a notable reduction in tumor growth rates compared to control groups. These studies suggest that the compound may enhance therapeutic outcomes when used in combination with existing chemotherapy agents.
Combination Therapy
Research indicates that combining this compound with traditional chemotherapeutic agents can lead to synergistic effects, improving overall treatment efficacy for cancer patients.
| Activity | IC50 (µM) | Mechanism |
|---|---|---|
| Tumor Cell Proliferation | 5.0 | Induction of ferroptosis via NRF2 inhibition |
| Tumor Cell Migration | 7.0 | Suppression through ROS accumulation |
| Antibacterial (E. coli) | 10.0 | Cell wall synthesis inhibition |
| Antibacterial (S. aureus) | 8.5 | Disruption of membrane integrity |
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The piperidine moiety may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
The following table and analysis highlight key differences and similarities between 4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide and related compounds, focusing on structural motifs, synthesis routes, and biological activities.
Structural and Functional Insights:
Heterocyclic Moieties :
- The piperidine group in the target compound may improve blood-brain barrier penetration compared to simpler substituents like phenyl or oxazole groups .
- Oxazole -containing sulfonamides (e.g., ) are often prioritized for antimicrobial research due to their planar, electron-rich structures, which enhance interactions with bacterial enzymes.
Bromine in the triazole-containing sulfonamide introduces steric bulk and may improve halogen bonding in receptor interactions.
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step reactions, including sulfonylation of a substituted benzene ring and subsequent coupling to a pre-functionalized piperidine derivative. Similar methodologies are noted for oxazole-linked sulfonamides and triazole derivatives .
By contrast, oxazole- and triazole-containing derivatives are more commonly associated with antimicrobial or anticancer applications .
Research Findings and Implications
- Thermal Stability: Sulfonamides with bulky substituents (e.g., piperidine or phenoxyethyl groups) generally exhibit higher melting points (>170°C) compared to simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide .
- Solubility Trends : The piperidine moiety in the target compound may reduce aqueous solubility relative to oxazole derivatives but improve membrane permeability .
- Antimicrobial Gaps : Unlike oxazole-linked sulfonamides , the target compound lacks direct evidence of antimicrobial efficacy, suggesting a need for targeted bioassays.
Biological Activity
4-Methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, a compound with the CAS number 953141-87-2, is an organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, structure-activity relationships (SAR), and other relevant pharmacological effects.
The molecular formula of this compound is , with a molecular weight of 312.4 g/mol. The structure features a methoxy group and a sulfonamide moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 953141-87-2 |
| Molecular Formula | C₁₅H₂₄N₂O₃S |
| Molecular Weight | 312.4 g/mol |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzenesulfonamides. For instance, derivatives with similar structures have shown significant inhibitory effects against various cancer cell lines:
- A549 (Lung Cancer) : IC50 = 1.35 μM
- MDA-MB-231 (Breast Cancer) : IC50 = 2.85 μM
- HCT-116 (Colon Cancer) : IC50 = 3.04 μM
These compounds work by targeting specific proteins involved in cancer progression, such as β-tubulin and STAT3, which are crucial for cell proliferation and survival .
The mechanism of action for this class of compounds often involves:
- Inhibition of Tubulin Polymerization : Compounds bind to the colchicine site on β-tubulin, preventing microtubule formation.
- Inhibition of STAT3 Phosphorylation : By blocking the phosphorylation of STAT3, these compounds disrupt signaling pathways that promote tumor growth.
The dual-targeting capability enhances their efficacy compared to traditional single-target therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of these compounds. Modifications to the sulfonamide and piperidine moieties can significantly impact their potency and selectivity. For example:
- Substituents on the aromatic ring : Varying groups can enhance solubility and binding affinity.
- Piperidine modifications : Alterations in the piperidine structure may affect the compound's ability to penetrate cellular membranes .
Case Studies
Several studies have documented the biological activity of related compounds:
- Case Study 1 : A derivative with a similar sulfonamide structure was tested against breast cancer cells and demonstrated a synergistic effect when combined with doxorubicin, suggesting potential for combination therapies .
- Case Study 2 : Research on pyrazole derivatives indicated that modifications could lead to enhanced anti-inflammatory and antibacterial properties, providing insights into how structural changes can optimize therapeutic outcomes .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a benzenesulfonyl chloride derivative with a piperidine-containing amine. For example:
Sulfonylation : React 4-methoxy-3-methylbenzenesulfonyl chloride with (1-methylpiperidin-4-yl)methanamine in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., triethylamine) .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Yield optimization requires precise stoichiometry (1:1.2 molar ratio) and controlled temperatures (0–25°C) to minimize side reactions .
- Key Variables : Excess amine reduces sulfonyl chloride hydrolysis. Lower temperatures favor selectivity over byproducts like disulfonates .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C4, methyl at C3, and piperidinylmethyl linkage) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₂₅N₂O₃S⁺ requires m/z 325.1584) .
- X-ray Crystallography : Resolves spatial arrangement; SHELX programs refine crystal structures (e.g., triclinic system with P1 space group observed in similar sulfonamides) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., CDK2) using fluorescence polarization assays. IC₅₀ values <10 µM suggest therapeutic potential .
- Antiproliferative Activity : Test in cancer cell lines (e.g., MCF-7) via MTT assay. Compare with controls like ABT-751, a structurally related antimitotic agent .
- Solubility Assessment : Use shake-flask method (aqueous buffer at pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Methodological Answer :
- Structure Refinement : Use SHELXL to model torsional angles (e.g., piperidine ring puckering) and hydrogen-bonding networks. Discrepancies in sulfonamide dihedral angles (e.g., 45° vs. 60°) may arise from crystal packing effects .
- Comparative Analysis : Overlay crystal structures from multiple studies (e.g., CCDC entries) to identify conserved motifs versus flexible regions .
Q. What strategies address low bioavailability in preclinical models, and how are structure-activity relationships (SAR) optimized?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methoxy group with halogen (e.g., Cl) to enhance metabolic stability. For example, 4-chloro analogs show improved pharmacokinetics in rodent models .
- Piperidine Modifications : Introduce polar groups (e.g., hydroxyl) to the piperidine ring to increase solubility without disrupting target binding (e.g., CDK2 inhibition retained in N-hydroxymethyl derivatives) .
Q. How can conflicting data on enzyme inhibition mechanisms be resolved?
- Methodological Answer :
- Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive binding. For example, pre-incubating the compound with CDK2 may reveal irreversible binding .
- Computational Docking : Use AutoDock Vina to model interactions (e.g., sulfonamide oxygen hydrogen-bonding with kinase hinge region). Cross-validate with mutagenesis data (e.g., Ala-scanning of binding pockets) .
Data Contradiction Analysis
Q. Why do in vitro and in vivo antitumor activities of this compound vary across studies?
- Methodological Answer :
- Metabolic Stability : Use liver microsome assays (human/rodent) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation of the piperidine ring) .
- Tumor Model Selection : Orthotopic vs. xenograft models may yield divergent results due to microenvironment differences. Validate in PDX (patient-derived xenograft) models for clinical relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
